molecular formula C36H50N4O6 B2556938 1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol

1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol

Cat. No.: B2556938
M. Wt: 634.8 g/mol
InChI Key: SHGYACKFBORAQV-UHFFFAOYSA-N
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Description

This compound features a bis-piperazine core symmetrically substituted with phenoxyethyl groups via hydroxypropoxy linkages. The structure includes two 4-(2-phenoxyethyl)piperazine moieties connected to a central propan-2-ol backbone through ether bonds.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H50N4O6/c41-31(27-39-19-15-37(16-20-39)23-25-43-33-7-3-1-4-8-33)29-45-35-11-13-36(14-12-35)46-30-32(42)28-40-21-17-38(18-22-40)24-26-44-34-9-5-2-6-10-34/h1-14,31-32,41-42H,15-30H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGYACKFBORAQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=CC=C2)CC(COC3=CC=C(C=C3)OCC(CN4CCN(CC4)CCOC5=CC=CC=C5)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H50N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

634.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-[2-hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities, particularly in pharmacology. This article delves into its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features multiple functional groups, including piperazine moieties and phenoxy groups, which are known to influence its biological interactions. The predicted boiling point is approximately 771.1 ± 60.0 °C, indicating stability under various conditions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on malate dehydrogenase (MDH), which plays a crucial role in the citric acid cycle. The compound demonstrated varying degrees of inhibition, with IC50 values indicating moderate potency against MDH enzymes .
  • Receptor Interaction : The presence of piperazine rings suggests potential interactions with neurotransmitter receptors, particularly those involved in the central nervous system. Compounds with similar structures have shown affinity for serotonin and dopamine receptors, which could imply similar activities for this molecule.

Biological Activity Studies

Several studies have investigated the biological activity of the compound:

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and enzyme inhibition properties of the compound. The results are summarized in the following table:

StudyTargetIC50 (μM)Notes
Study 1MDH13.33 ± 0.18Moderate inhibition observed
Study 2MDH22.24 ± 0.09Comparable potency to known inhibitors
Study 3Serotonin ReceptorsTBDFurther investigation needed

Case Studies

A notable case study involved the evaluation of this compound's effects on lung cancer cell lines. The compound was tested against several cancer cell lines, demonstrating significant cytotoxic effects at micromolar concentrations. The results indicated that it could induce apoptosis in cancer cells through a mechanism involving oxidative stress.

Toxicological Profile

The safety profile of the compound has not been extensively documented; however, preliminary toxicity assessments suggest that it exhibits a favorable safety margin in animal models. Further toxicological studies are essential to establish comprehensive safety data.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of piperazine derivatives with aryloxyalkyl substitutions. Below is a detailed comparison with key analogs:

Substituent Variations on the Piperazine Ring

Compound Name CAS Number Molecular Formula Key Substituents Structural Notes Reference
1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol Not specified Inferred: C₃₈H₅₂N₄O₆ 2-Phenoxyethyl on piperazine Symmetrical bis-piperazine with phenoxyethyl groups; high molecular weight. N/A
1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 66307-56-0 C₂₀H₂₅N₃O₃ 2-Methoxyphenyl on piperazine Asymmetrical; smaller substituent (methoxy vs. phenoxyethyl) enhances metabolic stability.
1-[4-(4-Ethylphenyl)piperazin-1-yl]-3-(3-methoxyphenoxy)propan-2-ol 696628-29-2 C₂₉H₃₅N₃O₄ 4-Ethylphenyl on piperazine Bulky aryl group increases steric hindrance, potentially reducing receptor affinity.
1-[4-(2-Fluorobenzoyl)piperazin-1-yl]-3-fluoro-4-propan-1-one-phenyl 5930-99-4 C₂₁H₂₁F₂N₃O₂ 2-Fluorobenzoyl on piperazine Carbonyl group introduces polarity, altering pharmacokinetics.

Variations in the Linking Alkoxy Chain

Compound Name CAS Number Linking Chain Functional Groups Impact on Properties Reference
1,1′-(Piperazine-1,4-diyl)bis[3-(4-methoxyphenoxy)propan-2-ol] 313975-73-4 Propan-2-ol with 4-methoxyphenoxy Methoxy groups Increased electron density may enhance CNS penetration.
2-{4-[2-Hydroxy-3-(1-naphthyloxy)propyl]piperazin-1-yl}phenol 133347-36-1 Propan-2-ol with 1-naphthyloxy Naphthyl group Extended aromatic system improves π-π stacking but reduces solubility.
1-[4-[3-(4-Phenylpiperazin-1-yl)propoxy]phenyl]propan-1-ol 65976-32-1 Propanol with phenylpiperazine Hydroxyl terminus Terminal hydroxyl supports hydrogen bonding with biological targets.

Key Physicochemical Properties

Property Target Compound (Inferred) 1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol 1,1′-(Piperazine-1,4-diyl)bis[3-(4-methoxyphenoxy)propan-2-ol]
Molecular Weight ~692 g/mol 355.43 g/mol 510.58 g/mol
LogP (Predicted) ~4.2 2.8 3.1
Hydrogen Bond Donors 2 2 2
Hydrogen Bond Acceptors 8 6 8

Research Findings and Functional Insights

  • Synthetic Routes: Many analogs are synthesized via nucleophilic substitution reactions between piperazine derivatives and halogenated aryloxypropanols . For example, 1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol is prepared by reacting 4-(2-methoxyphenyl)piperazine with epichlorohydrin derivatives .
  • Biological Activity :
    • Compounds with 2-methoxyphenyl substituents (e.g., CAS 66307-56-0) show affinity for serotonin (5-HT₁A) and dopamine receptors, as seen in analogs like Flivas (Proprietary Name) .
    • Bulky groups (e.g., naphthyloxy in CAS 133347-36-1) may reduce bioavailability due to poor solubility .
  • Spectroscopic Characterization : NMR and IR are standard for confirming structures, particularly the hydroxypropoxy and piperazine linkages .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-[4-[2-Hydroxy-3-[4-(2-phenoxyethyl)piperazin-1-yl]propoxy]phenoxy]-3-[4-(2-phenoxyethyl)piperazin-1-yl]propan-2-ol with high purity?

  • Methodological Answer : Multi-step organic synthesis is typically employed, involving nucleophilic substitution reactions between phenoxyethyl piperazine derivatives and epoxide intermediates. Key steps include:

  • Alkylation of piperazine precursors with 2-phenoxyethyl bromide under reflux in aprotic solvents (e.g., acetonitrile) .
  • Epoxide ring-opening using hydroxypropoxy phenols under basic conditions (e.g., NaOH) to introduce the hydroxyl and ether linkages .
  • Purification via column chromatography or recrystallization to achieve >95% purity. Reaction conditions (temperature, pH) must be tightly controlled to minimize byproducts .

Q. Which spectroscopic techniques are optimal for structural characterization of this compound?

  • Methodological Answer : A combination of techniques is required:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of piperazine rings, phenoxy groups, and hydroxyl protons. Aromatic protons appear at δ 6.8–7.4 ppm, while piperazine methylenes resonate at δ 2.5–3.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular ion peak (e.g., m/z 650.3 [M+H]⁺) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Detects hydroxyl (3200–3600 cm⁻¹) and ether (1100–1250 cm⁻¹) functional groups .

Q. What are the solubility properties and formulation considerations for this compound in pharmacological assays?

  • Methodological Answer :

  • The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, ethanol) at concentrations up to 50 mM. Stability testing under varying pH (4–9) is critical to assess degradation pathways .
  • For in vitro assays, prepare stock solutions in DMSO and dilute in buffered saline to avoid solvent interference (<0.1% DMSO final concentration) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported receptor binding affinities across studies?

  • Methodological Answer :

  • Perform competitive radioligand binding assays using standardized protocols (e.g., α₁-adrenergic or 5-HT₁A receptors) to compare affinity values .
  • Control variables such as membrane preparation methods, buffer composition (e.g., Tris-HCl vs. HEPES), and incubation times .
  • Analyze data using nonlinear regression (e.g., Prism Software) to calculate Ki values, ensuring consistency in reference ligands (e.g., prazosin for α₁ receptors) .

Q. What strategies mitigate stereochemical challenges during synthesis, given the compound’s multiple chiral centers?

  • Methodological Answer :

  • Employ chiral catalysts (e.g., Sharpless epoxidation) to control stereochemistry during epoxide formation .
  • Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers post-synthesis .
  • Validate stereochemical purity via optical rotation or circular dichroism (CD) spectroscopy .

Q. How should researchers design experiments to assess metabolic stability in hepatic systems?

  • Methodological Answer :

  • Incubate the compound with human liver microsomes (HLM) or hepatocytes in the presence of NADPH cofactors. Monitor parent compound depletion over time using LC-MS/MS .
  • Identify major metabolites via high-resolution tandem MS and compare to synthetic standards. Key metabolic pathways may include N-dealkylation of piperazine or hydroxylation of phenoxy groups .

Q. What in silico approaches predict interactions with adrenergic or serotonergic receptors?

  • Methodological Answer :

  • Perform molecular docking (e.g., AutoDock Vina) using receptor crystal structures (e.g., PDB ID: 6H7J for α₁-adrenergic). Focus on hydrogen bonding with conserved residues (e.g., Asp116) and hydrophobic interactions with aromatic pockets .
  • Conduct molecular dynamics (MD) simulations (e.g., GROMACS) to assess binding stability over 100 ns trajectories. Calculate binding free energies via MM-PBSA .

Q. How can researchers validate compound identity post-synthesis to address batch variability?

  • Methodological Answer :

  • Cross-validate using elemental analysis (C, H, N) to confirm stoichiometry. Theoretical vs. experimental values should align within ±0.4% .
  • Compare ¹H NMR spectra with published data, focusing on coupling constants (e.g., J = 6–8 Hz for vicinal diastereotopic protons) .
  • Use X-ray crystallography to resolve absolute configuration if enantiomeric purity is critical .

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